Dimethyl 4-hydroxyisoxazole-3,5-dicarboxylate
Overview
Description
Dimethyl 4-hydroxyisoxazole-3,5-dicarboxylate is a synthetic compound used in various fields of research and industry. It has a molecular formula of C7H7NO6 and a molecular weight of 201.13 g/mol .
Molecular Structure Analysis
The molecular structure of Dimethyl 4-hydroxyisoxazole-3,5-dicarboxylate consists of a five-membered isoxazole ring with a hydroxy group at the 4-position and two carboxylate groups at the 3 and 5 positions .Scientific Research Applications
Synthesis and Chemical Transformations Research on the synthesis of various chemical compounds using isoxazole derivatives includes work by Hines and Stammer (1977), who described the synthesis of 3-hydroxyisoxazole-5-hydroxamic acid using a procedure involving dimethyl acetylenedicarboxylate (Hines & Stammer, 1977). Kowalczyk-Dworak et al. (2020) used 3,5-dimethyl-4-nitroisoxazole in the allylic–allylic alkylation of Morita–Baylis–Hillman carbonates, demonstrating the compound's utility in synthesizing dicarboxylic acid derivatives (Kowalczyk-Dworak, Kwit, & Albrecht, 2020).
Biological and Medicinal Chemistry In the realm of medicinal chemistry, isoxazole derivatives show promise. For example, Lu and Mattson (2001) explored the use of Dimethyl Sulfoxide (DMSO), a derivative, for inhibiting glutamate responses in hippocampal neurons, which has implications for treating excitotoxic neurodegenerative conditions (Lu & Mattson, 2001).
Enzymatic Synthesis The enzymatic synthesis of certain acids, such as (R)-(-)-citramalic acid, using derivatives of isoxazole, was demonstrated by Yang et al. (1992). This involved regio- and enantiospecific hydrolysis of isoxazole derivatives using protease from Aspergillus oryzae (Yang, Hayden, Faber, & Griengl, 1992).
Insecticidal Activity Yu et al. (2009) developed a series of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides, starting from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate, and evaluated them for insecticidal activity, highlighting the compound's potential in agricultural chemistry (Yu, Iwamoto, Robins, Fettinger, Sparks, Lorsbach, & Kurth, 2009).
properties
IUPAC Name |
dimethyl 4-hydroxy-1,2-oxazole-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO6/c1-12-6(10)3-4(9)5(14-8-3)7(11)13-2/h9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXRCWZAGNGPEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NO1)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-hydroxyisoxazole-3,5-dicarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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